molecular formula C26H26FN7O2 B593773 Avitinib CAS No. 1557267-42-1

Avitinib

Número de catálogo B593773
Número CAS: 1557267-42-1
Peso molecular: 487.539
Clave InChI: UOFYSRZSLXWIQB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Avitinib, also known as AC0010, is an orally available, irreversible, epidermal growth factor receptor (EGFR) mutant-selective inhibitor with potential antineoplastic activity . It covalently binds to and inhibits the activity of mutant forms of EGFR, including the drug-resistant T790M EGFR mutant . This prevents signaling mediated by mutant forms of EGFR, which may both induce cell death and inhibit tumor growth in EGFR-mutated tumor cells .

Aplicaciones Científicas De Investigación

  • Effects on Cytochrome CYP450 Enzymes : Avitinib has been found to have inhibitory effects on cytochrome CYP450 enzymes, impacting the metabolic activity of these enzymes both in vitro and in vivo. This suggests that caution is needed when avitinib is taken simultaneously with drugs metabolized by CYP450 enzymes (Shi et al., 2021).

  • Phase 1 Clinical Trials in the US and China : Avitinib has been approved for clinical trials in both the United States and China, focusing on its potential to target mutated EGFR and overcome T790M-induced resistance in lung cancer patients (Xu, 2015).

  • Interaction with Other Cancer Therapies : Research has been conducted to understand the interaction of avitinib with other cancer therapies, like osimertinib, another FDA-approved third-generation EGFR tyrosine kinase inhibitor. This study investigated the pharmacokinetics of this interaction both in vitro and in vivo (Wu et al., 2020).

  • Blood-Brain Barrier Penetration : A study focused on avitinib's ability to penetrate the blood-brain barrier and its efficacy in controlling intra/extra-cranial disease in NSCLC patients with the T790M mutation. This aspect is crucial for treating brain metastases in lung cancer (Wang et al., 2018).

  • Metabolic Pathways Characterization : The reactive intermediates and bioactivation pathways of avitinib have been characterized, providing insights into its metabolism and potential toxicity (Attwa et al., 2019).

  • Quantification in Human Cerebrospinal Fluid : A study developed an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for quantifying avitinib and its metabolites in human cerebrospinal fluid. This research is significant for understanding avitinib's penetration rate through the blood-brain barrier in NSCLC patients (Wang et al., 2017).

Safety And Hazards

Avitinib is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Direcciones Futuras

Avitinib has shown promise in treating non-small cell lung cancer (NSCLC) and its role in pulmonary fibrosis is being investigated . Further studies are needed to determine whether Avitinib affects other signaling pathways related to pulmonary fibrosis .

Propiedades

IUPAC Name

N-[3-[[2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN7O2/c1-3-23(35)29-17-5-4-6-19(15-17)36-25-20-9-10-28-24(20)31-26(32-25)30-18-7-8-22(21(27)16-18)34-13-11-33(2)12-14-34/h3-10,15-16H,1,11-14H2,2H3,(H,29,35)(H2,28,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFYSRZSLXWIQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Abivertinib

CAS RN

1557267-42-1
Record name Abivertinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1557267421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abivertinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15327
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ABIVERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CER0OPG92L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
334
Citations
Q Wu, H Jiang, S Wang, D Dai, F Chen… - Thoracic …, 2020 - Wiley Online Library
… : the avitinib multiple dose group (30 mg/kg avitinib once daily for seven days), the avitinib single dose group (PEG200 once daily for six days and a dose of 30 mg/kg avitinib in PEG200 …
Number of citations: 10 onlinelibrary.wiley.com
MW Attwa, AA Kadi, AS Abdelhameed - Journal of Pharmaceutical and …, 2019 - Elsevier
… This study illuminates the way for further work about avitinib … Avitinib (AC0010) is a third generation inhibitor of the EGFR (… The generation of reactive metabolites in avitinib metabolism …
Number of citations: 37 www.sciencedirect.com
H Wang, L Zhang, P Hu, X Zheng, X Si, X Zhang… - Lung Cancer, 2018 - Elsevier
Background Avitinib is an oral, potent, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor selective for the EGFR T790 M mutation. We report the safety, intra-/…
Number of citations: 21 www.sciencedirect.com
W Wang, X Zheng, H Wang, L Wang, J Jiang… - Journal of Pharmaceutical …, 2017 - Elsevier
Avitinib (AC0010) is a mutant-selective epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKI), designed to be a targeted therapeutic agent for non-small cell lung …
Number of citations: 14 www.sciencedirect.com
X Xu - Cancer Communications, 2015 - Wiley Online Library
… The clinical trials of avitinib were started in China and the … avitinib China trials as a part of the global trials soon being initiated in the US and other regions of the world. Therefore, avitinib …
Number of citations: 30 onlinelibrary.wiley.com
Y Shi, D Meng, S Wang, P Geng, T Xu… - Drug Design …, 2021 - Taylor & Francis
… This study explored the in vivo and in vitro effects of avitinib … Avitinib had inhibitory effects on CYP450 enzymes, especially cyp2b1… Our data recommend caution when avitinib was taken …
Number of citations: 4 www.tandfonline.com
Y Miao, Y Wang, Z Bi, K Huang… - BMC …, 2023 - bmcpulmmed.biomedcentral.com
… Further in vitro molecular studies indicated that avitinib … that avitinib improved alveolar epithelial cell injury in A549 cells. In conclusion, the present findings demonstrated that avitinib …
Number of citations: 8 bmcpulmmed.biomedcentral.com
H Wang, L Zhang, X Zheng, X Zhang, X Si, M Wang - 2017 - ascopubs.org
e20613 Background: Avitinib is an oral, potent, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor selective for T790M resistance mutations. We report the …
Number of citations: 8 ascopubs.org
H Wang, L Zhang, X Zheng, X Si, X Cui… - Journal of Thoracic …, 2017 - jto.org
Background Avitinib is an oral, potent, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor selective for T790M resistance mutations. We report the safety, the …
Number of citations: 1 www.jto.org
SA Fjeldstad - 2021 - ntnuopen.ntnu.no
Lung cancer is the leading cause of cancer-related deaths in Norway. Osimertinib and Avitinib are two structurally different inhibitors for the T790M mutation of epidermal growth factor …
Number of citations: 0 ntnuopen.ntnu.no

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.